4-(Cyclopropylméthoxy)indoline

Vue d'ensemble

Description

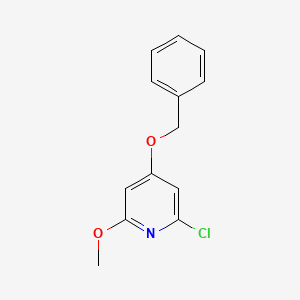

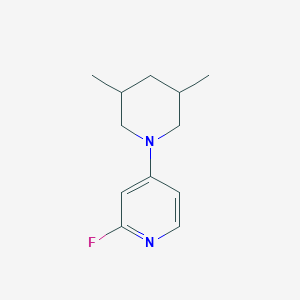

“4-(Cyclopropylmethoxy)indoline” is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. It is a derivative of indoline, a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

Indoline can be synthesized in various ways . Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biologically vital properties .

Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, and the aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds .

Chemical Reactions Analysis

Indoline-related compounds have been developed as antibiotics, and their activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . Various methodologies for the synthesis of indole and its derivatives in water are described .

Physical and Chemical Properties Analysis

Indoline is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Applications De Recherche Scientifique

Synthèse de divers cadres hétérocycliques

4-(Cyclopropylméthoxy)indoline : sert de bloc de construction polyvalent dans les réactions de cycloaddition, qui sont essentielles à la synthèse d'un large éventail de composés hétérocycliques. Ces réactions sont atomiquement économiques et s'alignent sur les principes de la chimie verte, offrant une approche durable en synthèse organique . L'utilité du composé dans la création de structures complexes telles que les cyclohepta[b]indoles et les tétrahydrocarbazoles est d'un intérêt significatif dans le développement de nouveaux médicaments et de molécules bioactives.

Développement pharmaceutique

La structure de l'indoline, y compris les dérivés comme la This compound, est de plus en plus étudiée pour son potentiel dans la conception de médicaments. Sa présence dans de nombreux produits naturels et son rôle émergent en chimie médicinale mettent en évidence son importance. Plus précisément, elle a montré des promesses dans les applications antitumorales, antibactériennes et cardiovasculaires . La capacité du composé à interagir avec les résidus protéiques et ses propriétés physico-chimiques en font un candidat pour le développement de nouveaux agents thérapeutiques.

Synthèse catalytique

This compound : peut être utilisé dans des méthodes de synthèse catalytique pour produire des alcaloïdes liés à l'indoline. Ces alcaloïdes ont été développés comme des antibiotiques et sont maintenant explorés pour leurs activités antitumorales, antihypertensives et cardioprotectrices . Le rôle du composé dans la catalyse est crucial pour la production efficace de ces molécules biologiquement actives.

Réactions multicomposants

La partie indole de la This compound est essentielle dans les réactions multicomposants (RMC), qui sont utilisées pour la synthèse de divers composés hétérocycliques. Les RMC sont un outil en chimie organique qui permettent la construction rapide de molécules complexes avec plusieurs points de diversité, ce qui est essentiel pour la découverte de nouveaux médicaments et matériaux .

Applications de la chimie verte

En tant que partie de la famille plus large de l'indole, la This compound contribue aux applications de la chimie verte en participant à des réactions qui sont 100% atomiquement économiques. Cela signifie que tous les atomes impliqués dans les réactions sont conservés dans les produits finaux, minimisant les déchets et l'impact environnemental .

Synthèse de composés bioactifs

La polyvalence structurelle de la This compound en fait un acteur clé dans la synthèse de composés bioactifs. Sa capacité à former des liaisons avec divers groupes fonctionnels permet la création de molécules avec une activité biologique potentielle, ce qui peut conduire au développement de nouveaux médicaments et traitements pour diverses maladies .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include 4-(cyclopropylmethoxy)indoline, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A . More research is needed to elucidate the specific interactions of 4-(Cyclopropylmethoxy)indoline with its targets.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

The action, efficacy, and stability of 4-(Cyclopropylmethoxy)indoline can be influenced by various environmental factors. For instance, the synthesis of indole derivatives can be specific and environment-friendly . More research is needed to understand how different environmental factors influence the action of 4-(Cyclopropylmethoxy)indoline.

Safety and Hazards

Based on the safety data sheet of a related compound, Indoline, it is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-(Cyclopropylmethoxy)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-(Cyclopropylmethoxy)indoline and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds . Additionally, 4-(Cyclopropylmethoxy)indoline has been shown to interact with certain receptor proteins, potentially influencing signal transduction pathways and cellular responses .

Cellular Effects

4-(Cyclopropylmethoxy)indoline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(Cyclopropylmethoxy)indoline can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in critical cellular processes . The compound also impacts cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of 4-(Cyclopropylmethoxy)indoline involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For example, 4-(Cyclopropylmethoxy)indoline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can activate or inhibit receptor proteins, leading to downstream signaling events that modulate cellular responses . Changes in gene expression induced by 4-(Cyclopropylmethoxy)indoline are often mediated through its interaction with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Cyclopropylmethoxy)indoline can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by environmental conditions such as temperature, pH, and the presence of other chemicals . Over time, 4-(Cyclopropylmethoxy)indoline may undergo degradation, leading to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has been shown to result in sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of 4-(Cyclopropylmethoxy)indoline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, 4-(Cyclopropylmethoxy)indoline can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . The dosage-dependent effects of 4-(Cyclopropylmethoxy)indoline highlight the importance of careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

4-(Cyclopropylmethoxy)indoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic pathways of 4-(Cyclopropylmethoxy)indoline can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of 4-(Cyclopropylmethoxy)indoline within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, 4-(Cyclopropylmethoxy)indoline can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Propriétés

IUPAC Name |

4-(cyclopropylmethoxy)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-11-10(6-7-13-11)12(3-1)14-8-9-4-5-9/h1-3,9,13H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEDAKFNQOYPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)

![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)

![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)

![Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate](/img/structure/B1531628.png)

![2-[(5-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1531630.png)